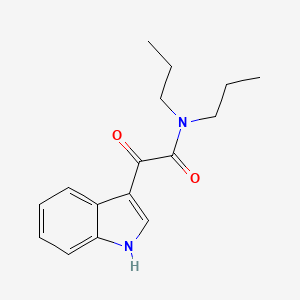

N,N-Dipropyl-3-indoleglyoxylamide

Description

Contextualization within Indole (B1671886) Chemistry and Medicinal Chemistry

The indole scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental building block in a multitude of biologically active compounds. nih.gov Its structural versatility and the ability to participate in various chemical interactions have made it a focal point for researchers in drug discovery. nih.govnih.gov The nitrogen atom of the indole ring can act as a hydrogen bond donor, and the aromatic system allows for π-π stacking interactions, both of which are crucial for binding to biological targets. nih.gov This has led to the development of numerous indole-based drugs with applications ranging from anticancer to anti-inflammatory and neuroprotective therapies. nih.gov

Significance of the Indoleglyoxylamide Scaffold in Bioactive Molecule Design

The indoleglyoxylamide scaffold is characterized by an indole ring linked at the 3-position to a glyoxylamide moiety (an α-ketoamide). This particular arrangement has proven to be a highly effective pharmacophore in the design of bioactive molecules. The glyoxylamide portion of the molecule can participate in hydrogen bonding and other polar interactions, which complements the properties of the indole nucleus and allows for a wide range of structural modifications to fine-tune biological activity. nih.gov

Research has demonstrated that derivatives of the indoleglyoxylamide scaffold can exhibit a broad spectrum of pharmacological activities. Notably, they have been investigated as potent anticancer agents, with some compounds showing the ability to inhibit tubulin polymerization, a key mechanism in cell division. ajprd.comajprd.com This has led to the identification of synthetic indolylglyoxylamides as a promising class of microtubule destabilizing agents. ajprd.com Furthermore, the scaffold has been explored for its potential in developing treatments for neurodegenerative diseases and as inhibitors of various enzymes. nih.gov The inherent "drug-like" properties of this scaffold make it a valuable starting point for the rational design of new therapeutic candidates. nih.gov

Research Trajectory of N,N-Dipropyl-3-indoleglyoxylamide within the Indoleglyoxylamide Class

While extensive research has been conducted on the broader class of indoleglyoxylamides, the specific compound This compound represents a more focused area of investigation. The synthesis of such N,N-disubstituted indole-3-glyoxylamides is typically achieved through the reaction of indole-3-glyoxylyl chloride with a corresponding secondary amine, in this case, dipropylamine (B117675). This straightforward synthetic route allows for the systematic exploration of the impact of different N-alkyl substituents on the biological activity of the molecule.

The research into N,N-dialkyl-3-indoleglyoxylamides has often been driven by the need to understand structure-activity relationships (SAR). For instance, studies on related phenyl indolyl glyoxylamides have shown that the presence of two lipophilic substituents on the amide nitrogen is a critical factor for interaction with certain biological targets. researchgate.net The size and nature of these alkyl groups can significantly influence the compound's potency and selectivity.

In the context of anticancer research, various N-substituted indoleglyoxylamides have been synthesized and evaluated. nih.gov While specific data on the anticancer activity of this compound is not extensively published, the exploration of related compounds with different N-heterocyclic or N-alkyl/aryl substituents provides a basis for its potential in this area. nih.govajprd.com The dipropyl groups in This compound would confer a moderate level of lipophilicity, which could influence its cell permeability and interaction with hydrophobic binding pockets in target proteins.

Further research into This compound would likely focus on its evaluation in various biological assays to determine its specific activities and to compare its efficacy against other N,N-dialkyl analogues. This would help to further elucidate the SAR of this important class of compounds and to identify potential therapeutic applications for this specific derivative.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-9-18(10-4-2)16(20)15(19)13-11-17-14-8-6-5-7-12(13)14/h5-8,11,17H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPONDQXUNYHAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343302 | |

| Record name | N,N-Dipropyl-3-indoleglyoxylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52061-52-6 | |

| Record name | α-Oxo-N,N-dipropyl-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dipropyl-3-indoleglyoxylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N,n Dipropyl 3 Indoleglyoxylamide

Established Synthetic Routes for 3-Indoleglyoxylamides

The construction of the 3-indoleglyoxylamide framework typically involves a two-step process: the acylation of the indole (B1671886) ring at the C3 position, followed by the formation of the amide bond.

Oxalyl Chloride-Mediated Acylation of Indoles

A prevalent and efficient method for introducing the glyoxylyl moiety onto the indole ring is through acylation with oxalyl chloride. sciencemadness.org This reaction is a form of electrophilic substitution, where the highly reactive C3 position of the indole nucleus attacks the electrophilic carbonyl carbon of oxalyl chloride. sciencemadness.org The reaction is typically carried out in an inert solvent, such as diethyl ether, at reduced temperatures to control the reactivity of oxalyl chloride and minimize side reactions.

The initial product of this acylation is an indol-3-ylglyoxyl chloride, a reactive intermediate that is often not isolated but used directly in the subsequent amidation step. nih.gov The high reactivity of the C3 position of indole, estimated to be about 10^13 times more reactive than benzene (B151609), allows this reaction to proceed efficiently without the need for a Lewis acid catalyst, which is often required for Friedel-Crafts acylations of less reactive aromatic systems. sciencemadness.org The in situ generation of the indol-3-ylglyoxyl chloride provides a convenient and direct pathway to various 3-indoleglyoxylamide derivatives. nih.gov

Amide Coupling Strategies for Glyoxylamide Formation

The formation of the glyoxylamide is achieved by reacting the intermediate indol-3-ylglyoxyl chloride with a primary or secondary amine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of the amide bond.

A variety of amide coupling reagents and conditions can be employed to facilitate this transformation. Standard methods often involve the simple addition of the desired amine to the reaction mixture containing the in situ generated acyl chloride. nih.govyoutube.com To neutralize the hydrochloric acid byproduct that is formed during the reaction, a base, such as triethylamine (B128534) or pyridine, is often added. youtube.comresearchgate.net The choice of base and solvent can be critical to optimize the reaction yield and purity of the final product.

Alternative strategies for amide bond formation, such as those employing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are also widely used in organic synthesis. rsc.org These methods offer milder reaction conditions and can be advantageous when dealing with sensitive substrates. Palladium-catalyzed carbonylation reactions represent another modern approach to constructing amides, offering an alternative to traditional methods that rely on stoichiometric activating agents. rsc.org

Specific Synthetic Approaches for N,N-Dipropyl-3-indoleglyoxylamide

The synthesis of this compound specifically follows the general synthetic pathway described above. The process commences with the reaction of indole with oxalyl chloride in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the intermediate 3-indoleglyoxylyl chloride.

Subsequently, dipropylamine (B117675) is added to the reaction mixture. The nitrogen atom of dipropylamine acts as a nucleophile, attacking the carbonyl carbon of the glyoxylyl chloride. This is followed by the elimination of a molecule of hydrogen chloride, which is typically scavenged by an added base or by using an excess of dipropylamine, to yield the final product, this compound. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC), and the final product is usually purified by column chromatography or recrystallization.

Strategic Derivatization for Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR) of this compound, systematic modifications of its chemical structure are undertaken. These derivatizations can provide valuable insights into the molecular features essential for its biological activity.

Modifications to the N-Substituents of the Amide Moiety

The N,N-dipropyl groups on the amide nitrogen are key targets for modification. By varying the nature of these substituents, one can probe the influence of steric bulk, lipophilicity, and electronic properties on the compound's activity. A library of analogs can be synthesized by replacing dipropylamine with a range of other primary and secondary amines during the amide formation step.

| Amine | Resulting N-Substituents | Potential Influence on Properties |

| Diethylamine | N,N-Diethyl | Decreased lipophilicity and steric bulk compared to dipropyl. |

| Dibutylamine | N,N-Dibutyl | Increased lipophilicity and steric bulk. |

| Pyrrolidine | Pyrrolidinyl | Introduction of a cyclic system, restricting conformational flexibility. |

| Piperidine | Piperidinyl | Larger cyclic system, further altering steric profile. |

| Morpholine | Morpholinyl | Introduction of a heteroatom (oxygen), potentially increasing polarity and hydrogen bonding capability. |

These modifications can be achieved by employing the corresponding commercially available or synthesized amines in the amide coupling step. The resulting analogs can then be screened for their biological activity to identify optimal substituent patterns.

Indole Ring Substitution Patterns and Their Synthetic Feasibility

Another crucial area for derivatization is the indole ring itself. The introduction of various substituents at different positions on the indole nucleus can significantly impact the electronic properties, metabolic stability, and binding interactions of the molecule.

The synthetic feasibility of these substitutions depends on the availability of the corresponding substituted indoles as starting materials. Many substituted indoles are commercially available or can be synthesized through well-established methods, such as the Fischer, Reissert, or Bischler-Möhlau indole syntheses.

| Position of Substitution | Substituent | Potential Effect | Synthetic Feasibility |

| 5-position | Methoxy (-OCH3) | Electron-donating, can increase electron density of the ring. | Readily achievable using 5-methoxyindole (B15748) as a starting material. |

| 5-position | Fluoro (-F) | Electron-withdrawing, can alter binding interactions and metabolic stability. | Feasible using 5-fluoroindole (B109304). nih.gov |

| 5-position | Bromo (-Br) | Electron-withdrawing, provides a handle for further functionalization via cross-coupling reactions. | Feasible using 5-bromoindole. |

| 2-position | Methyl (-CH3) | Can influence the orientation of the glyoxylamide side chain and provide steric bulk. | Requires 2-methylindole (B41428) as the starting material. |

A study on bis(indolyl)glyoxylamides demonstrated that combinations of different indole substitutions, such as a 5-fluoroindole moiety, were favorable for antibacterial activity. nih.gov The synthesis of these derivatives follows the same general acylation and amidation sequence, starting with the appropriately substituted indole. The choice of substituents is guided by the desire to probe a wide range of electronic and steric effects to build a comprehensive SAR profile.

Pharmacological Research and Molecular Target Identification of N,n Dipropyl 3 Indoleglyoxylamide

Investigation of Ligand-Receptor Interactions and Functional Agonism/Antagonism

The interaction of N,N-Dipropyl-3-indoleglyoxylamide with key neurotransmitter receptors is a critical area of pharmacological interest, yet specific binding affinities and functional data for this particular compound are not readily found in scientific literature.

Exploration of Serotonin (B10506) Receptor Subtype Activity (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

There is no specific information available in published studies regarding the binding affinity or functional activity of this compound at the 5-HT2A, 5-HT2B, or 5-HT2C serotonin receptor subtypes. Research on other indole (B1671886) derivatives has shown varied activity at these receptors, but these findings cannot be directly extrapolated to the N,N-dipropyl variant.

Evaluation of Benzodiazepine (B76468) Receptor (BzR) Ligand Properties

The chemical scaffold of this compound belongs to the N-(arylalkyl)indol-3-ylglyoxylylamides class, which has been investigated for its properties as ligands for the benzodiazepine receptor (BzR). Studies on analogous compounds have involved testing their ability to displace radiolabeled ligands, such as [3H]flumazenil, from bovine brain membranes. For some derivatives within this class, research has indicated selectivity for specific BzR isoforms and has suggested a potential antagonist efficacy profile, based on observed GABA ratios close to unity. However, specific binding affinity data (such as Kᵢ values) for this compound at various BzR subtypes are not specifically reported.

Assessment of Affinity for Other Neurotransmitter Receptors (e.g., Dopamine (B1211576) D2, Noradrenaline)

Detailed assessments of the binding affinity of this compound for other significant neurotransmitter receptors, including the dopamine D2 and noradrenaline (norepinephrine) receptors, are not available in the current body of scientific literature.

Preclinical Evaluation of Specific Biological Activities in Model Systems

The preclinical evaluation of a compound's biological effects is essential for understanding its potential applications. For this compound, this area remains largely unexplored in documented research.

In Vitro Functional Assays (e.g., Calcium Mobilization Assays)

There are no published results from in vitro functional assays, such as calcium mobilization assays, for this compound. These assays are crucial for determining the functional consequences of receptor binding, such as agonism or antagonism, by measuring intracellular signaling events.

In Vitro Anti-Protozoal Activity (e.g., Antimalarial, Antitrypanosomal)

There is no available data from in vitro studies evaluating the potential anti-protozoal activity of this compound. Its efficacy against parasites like Plasmodium falciparum (the causative agent of malaria) or Trypanosoma species (which cause trypanosomiasis) has not been reported.

Computational Chemistry and Molecular Modeling Applications in Indoleglyoxylamide Research

Molecular Docking and Ligand-Receptor Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule ligand, such as N,N-Dipropyl-3-indoleglyoxylamide, into the binding site of a target protein. The goal is to predict the binding mode and affinity of the ligand, which can provide insights into its potential biological activity.

The process involves the following key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the receptor, often obtained from X-ray crystallography or NMR spectroscopy, is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. The ligand's 3D structure is also generated and optimized.

Sampling and Scoring: The docking algorithm then samples a large number of possible conformations of the ligand within the binding site. Each of these poses is evaluated using a scoring function that estimates the binding free energy. The pose with the best score is predicted as the most likely binding mode.

For a hypothetical study of this compound, molecular docking could be used to screen a library of potential protein targets to identify those with which it is most likely to interact. Once a target is identified, docking could predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties.

The development of a QSAR model typically involves:

Data Set: A collection of molecules with known biological activities is required. For indoleglyoxylamides, this would involve synthesizing and testing a series of analogs of this compound.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model for a series of indoleglyoxylamides could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Pharmacophore models can be generated in two primary ways:

Ligand-Based: When the structure of the target receptor is unknown, a pharmacophore model can be derived by aligning a set of active molecules and identifying their common chemical features.

Structure-Based: If the 3D structure of the receptor-ligand complex is available, the key interaction points can be directly identified to create a pharmacophore model.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of novel molecules that possess the required pharmacophoric features and are therefore likely to be active at the target of interest. For this compound, a pharmacophore model could be developed based on its structure and known active analogs to discover new compounds with potentially similar or improved activity.

Conformational Dynamics and Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of biological macromolecules and their complexes with ligands.

In the context of ligand-receptor binding, MD simulations can be used to:

Investigate Conformational Changes: MD can reveal how the binding of a ligand, such as this compound, induces conformational changes in the target receptor, and vice versa.

Elucidate Binding Pathways: Specialized MD techniques can be used to simulate the entire process of a ligand binding to or unbinding from a receptor, providing insights into the mechanism of interaction.

Calculate Binding Free Energies: MD simulations can be used to compute the binding free energy of a ligand-receptor complex, which provides a more accurate estimate of binding affinity than docking scores.

These simulations offer a dynamic perspective that complements the static picture provided by molecular docking, leading to a deeper understanding of the molecular recognition process.

Future Research Directions and Conceptual Therapeutic Potential of N,n Dipropyl 3 Indoleglyoxylamide

Design and Synthesis of Next-Generation Indoleglyoxylamide Scaffolds

The versatility of the indoleglyoxylamide core allows for extensive structural modifications to fine-tune its biological activity. nih.gov Future synthetic efforts will likely focus on creating next-generation scaffolds derived from N,N-Dipropyl-3-indoleglyoxylamide to enhance potency, selectivity, and pharmacokinetic properties.

Key strategies in the design of these new analogs will likely involve:

Modifications of the Indole (B1671886) Nucleus: The indole ring itself presents numerous opportunities for substitution. Research on related indole derivatives has shown that substitutions at various positions can significantly impact biological activity. For instance, in other indole-containing compounds, substitutions have been shown to be crucial for neuroprotective effects. ajprd.com

Alterations of the N,N-Dipropyl Group: The nature of the alkyl substituents on the amide nitrogen is a critical determinant of a compound's pharmacological profile. While the dipropyl configuration is a starting point, exploring a range of linear, branched, and cyclic alkyl groups could lead to derivatives with improved target engagement. Studies on other N,N-dialkylamides have demonstrated that the nature of these alkyl groups significantly influences their biological effects. nih.gov

Introduction of Diverse Functional Groups: Incorporating a variety of functional groups onto the indole scaffold or the propyl chains can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and introduce new interactions with biological targets.

The synthesis of these novel derivatives will likely employ established methods in indole chemistry, such as the Friedel-Crafts acylation of indoles, followed by amidation reactions.

Table 1: Potential Modifications for Next-Generation Indoleglyoxylamide Scaffolds

| Scaffold Position | Potential Modification | Rationale |

| Indole N1 | Alkylation, Arylation | Modulate lipophilicity and potential for additional binding interactions. |

| Indole C5 | Halogenation, Methoxy substitution | Influence electronic properties and metabolic stability. |

| Glyoxylamide Linker | Introduction of conformational constraints | Enhance binding affinity and selectivity. |

| Amide Nitrogen | Substitution with different alkyl or aryl groups | Optimize target interaction and pharmacokinetic profile. |

Advanced Pharmacological Profiling and Mechanistic Elucidation of Action

A crucial area of future research will be the comprehensive pharmacological characterization of this compound and its newly synthesized analogs. The indole-3-glyoxylamide (B122210) scaffold has been associated with a broad spectrum of biological activities, including anticancer, antiprion, and anti-HIV properties. ajprd.comajprd.com

Initial screening of this compound would likely involve a panel of assays to identify its primary biological targets. Based on the known activities of related compounds, potential areas of investigation include:

Antiproliferative Activity: Many indole-3-glyoxylamides exhibit potent cytotoxic effects against various cancer cell lines, often through the inhibition of tubulin polymerization. ajprd.comajprd.com Investigating the effect of this compound on cancer cell viability and microtubule dynamics would be a logical starting point.

Neuropharmacological Effects: The indole core is a common feature in many neuroactive compounds. Given that some indole derivatives show promise in models of neurodegenerative diseases, exploring the potential of this compound to modulate neuronal function and protect against neurotoxicity is warranted. ajprd.com

Enzyme Inhibition: Certain indole glyoxylamides have been identified as inhibitors of specific enzymes, such as pancreatic lipase. nih.gov Screening against a panel of clinically relevant enzymes could uncover novel therapeutic applications.

Once a primary biological activity is identified, detailed mechanistic studies will be essential to understand how this compound exerts its effects at the molecular level. This would involve techniques such as target identification and validation, binding assays, and structural biology studies to elucidate the precise interactions between the compound and its biological target.

Exploration of Polypharmacology and Multi-Target Ligand Strategies

The complex nature of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in therapeutic approaches that can modulate multiple biological targets simultaneously. acs.org The indoleglyoxylamide scaffold, with its inherent ability to be extensively modified, is an excellent candidate for the development of multi-target-directed ligands (MTDLs). ajprd.com

Future research in this area could focus on designing derivatives of this compound that intentionally interact with multiple, disease-relevant targets. For example, in the context of Alzheimer's disease, an MTDL might be designed to inhibit both acetylcholinesterase and beta-secretase 1 (BACE1), two key enzymes involved in the disease's pathology.

The development of such polypharmacological agents would involve a rational design approach, integrating knowledge of the structure-activity relationships for different targets. This could lead to the creation of single molecules with a more holistic therapeutic effect compared to single-target agents.

Table 2: Investigated Pharmacological Activities of the Indole-3-Glyoxylamide Scaffold

| Pharmacological Activity | Key Findings |

| Anticancer | Inhibition of tubulin polymerization, induction of apoptosis. ajprd.comajprd.com |

| Antiprion | Activity against prion diseases. ajprd.com |

| Anti-HIV | Inhibition of viral replication. ajprd.com |

| Pancreatic Lipase Inhibition | Competitive inhibition of the enzyme. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.